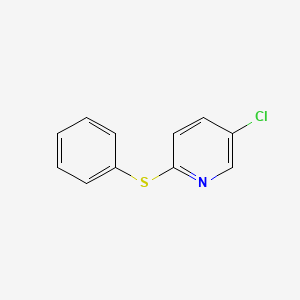

5-Chloro-2-pyridinyl phenyl sulfide

Description

Properties

Molecular Formula |

C11H8ClNS |

|---|---|

Molecular Weight |

221.71 g/mol |

IUPAC Name |

5-chloro-2-phenylsulfanylpyridine |

InChI |

InChI=1S/C11H8ClNS/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H |

InChI Key |

GLEPSQLWMYWENI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-pyridinyl phenyl sulfide has been investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Recent studies have highlighted the compound's role as a potential anticancer agent. It is involved in the inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy due to their role in regulating gene expression related to cell growth and differentiation. The structure-activity relationship (SAR) analyses indicate that modifications to the phenyl group enhance its HDAC inhibitory activity, suggesting that this compound could be optimized for better anticancer efficacy .

Inhibition of Metalloproteinases

The compound has been noted for its ability to inhibit metalloproteinases (MMPs), which are implicated in various pathological conditions, including cancer metastasis and inflammatory diseases. A specific formulation containing this compound has shown promise in treating diseases mediated by MMP activity, such as chronic obstructive pulmonary disease (COPD) and asthma .

Synthesis and Chemical Reactions

This compound serves as a key intermediate in the synthesis of other biologically active compounds. Its reactivity allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.

Synthetic Routes

The compound can be synthesized through several methods, including nucleophilic substitutions and coupling reactions. Its versatility as a building block facilitates the creation of more complex molecules that may possess enhanced biological activities.

Material Science Applications

Beyond medicinal uses, this compound has applications in material science, particularly in the development of polymers and coatings.

Polymer Chemistry

Research indicates that this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its unique chemical structure contributes to improved performance characteristics in various applications, including coatings and adhesives.

Data Table: Summary of Applications

Case Study 1: Anticancer Research

In a study evaluating the efficacy of this compound as an HDAC inhibitor, researchers found that certain modifications significantly increased its potency against cancer cell lines. The study utilized various assays to determine cytotoxicity and mechanism of action, establishing a foundation for further drug development.

Case Study 2: MMP Inhibition

Another research project focused on the compound’s role in inhibiting MMPs involved clinical trials where patients with inflammatory diseases were treated with formulations containing this compound. Results indicated a marked improvement in symptoms and reduced biomarkers associated with inflammation, supporting its therapeutic potential.

Comparison with Similar Compounds

Methodological Advancements

Automated Bayesian optimization (BOAEI algorithms) reduced experimental time for this compound optimization to <24 hours, achieving 25% higher yields than traditional one-point screening . This approach also revealed parameter sensitivities (e.g., H₂O₂ equivalents correlate with byproduct formation), providing deeper mechanistic insights.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most widely documented method involves the reaction of 2,5-dichloropyridine with thiophenol under high-temperature conditions. This approach capitalizes on the differential reactivity of the chlorine atoms on the pyridine ring, favoring substitution at the 2-position due to steric and electronic effects.

Reaction Mechanism

The mechanism proceeds via a two-step pathway:

-

Deprotonation of Thiophenol : In the presence of a base, thiophenol (C₆H₅SH) is deprotonated to form a thiolate anion (C₆H₅S⁻), enhancing its nucleophilicity.

-

Substitution at the 2-Position : The thiolate anion attacks the electron-deficient 2-position of 2,5-dichloropyridine, displacing the chlorine atom. The reaction is facilitated by the pyridine ring’s electron-withdrawing nature, which polarizes the C–Cl bond.

Experimental Procedure

A representative protocol from patent literature involves the following steps:

-

Reactants : 2,5-Dichloropyridine (8.9 g, 60 mmol) and thiophenol (6.1 mL, 60 mmol).

-

Conditions : The mixture is heated to 150°C for 41 hours under inert atmosphere.

-

Workup : After cooling, the crude product is purified via column chromatography (silica gel, hexanes eluent) to yield 8.06 g (60% yield) of 5-chloro-2-pyridinyl phenyl sulfide.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Reaction Time | 41 hours |

| Yield | 60% |

| Purity (GC-MS) | >95% |

Coupling Reactions Using Transition Metal Catalysts

Palladium-catalyzed cross-coupling reactions between 2-chloro-5-iodopyridine and phenylthiols have been explored, though these methods are less common due to the higher cost of iodinated precursors. For example:

-

Reactants : 2-Chloro-5-iodopyridine, phenylboronic acid, and Pd(OAc)₂.

Limitations : Lower yields (40–50%) and competing homocoupling side reactions limit industrial applicability.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses confirm >95% purity, with retention times consistent with authenticated standards.

Industrial Applications and Scalability

The NAS method is scalable to multi-kilogram batches, as demonstrated in pilot plant studies:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-pyridinyl phenyl sulfide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-chloro-5-fluoropyridine and thiophenol derivatives under inert atmospheres. Catalytic systems (e.g., CuI/ligands) or base-mediated reactions (K₂CO₃ in DMF) are common . GC or HPLC purity analysis (>97% as per ) is critical for reproducibility.

- Data Consideration : Variations in solvent polarity (DMF vs. THF) and temperature (60–120°C) can alter reaction kinetics. For example, higher temperatures may increase side products like disulfides, requiring chromatographic purification .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (pyridine C-Cl vs. phenyl-S linkages).

- Mass Spectrometry (MS) : Match molecular ion peaks with theoretical m/z (e.g., [M+H]⁺ at 235.67 for C₁₁H₈ClNS).

- X-ray Crystallography : Resolve ambiguity in stereochemistry or crystal packing, as seen in structurally related pyridine-thioethers .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should monitor decomposition via accelerated aging (40°C/75% RH for 4 weeks). Use LC-MS to detect hydrolytic byproducts (e.g., sulfoxide or sulfone formation). Storage at –20°C in amber vials under nitrogen is recommended to prevent oxidation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) can predict binding affinity to enzymes like cytochrome P450. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) is critical. For example, derivatives with similar structures exhibit antimicrobial activity via thiol-group disruption .

- Data Contradiction : Some studies report low bioactivity in vitro, suggesting the need for prodrug strategies or structural optimization .

Q. What are the environmental fate and surface adsorption properties of this compound?

- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on indoor surfaces (e.g., glass, polymers). Kinetic modeling can predict partitioning coefficients (Kₐ) between air/surface phases . Environmental persistence studies should include photodegradation half-life measurements under UV-Vis light.

Q. How do substituent variations (e.g., Cl vs. F) on the pyridine ring affect electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) quantify electronic effects. For instance, replacing Cl with F increases electronegativity, altering nucleophilic attack sites in Suzuki-Miyaura cross-coupling reactions .

- Data Contradiction : and show conflicting solubility trends for halogenated analogs, necessitating solvent-screening workflows.

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Develop a UPLC-MS/MS method with a C18 column (1.7 µm particles) and MRM transitions for impurities like 2-chloro-5-fluorobenzaldehyde (common side product). LOQ should be <0.1% to meet ICH Q3A guidelines .

Key Methodological Recommendations

- Synthetic Optimization : Screen bases (e.g., NaH vs. K₂CO₃) to minimize disulfide byproducts .

- Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity in rodent models, referencing safety protocols in .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.